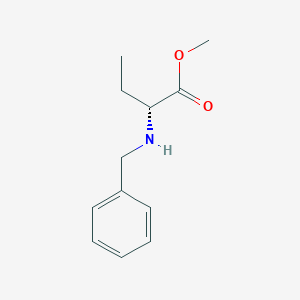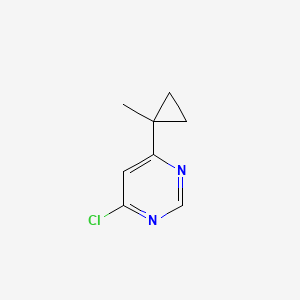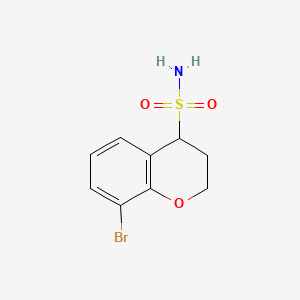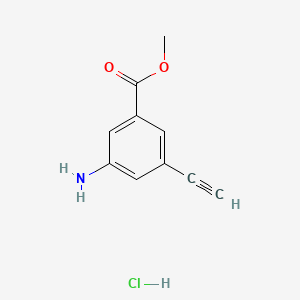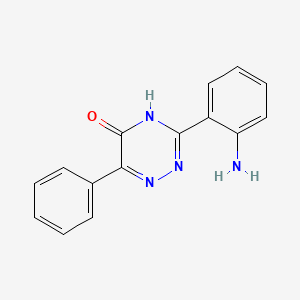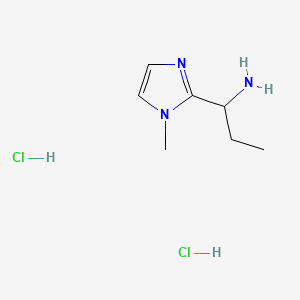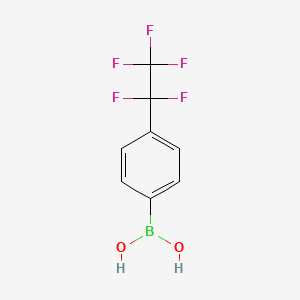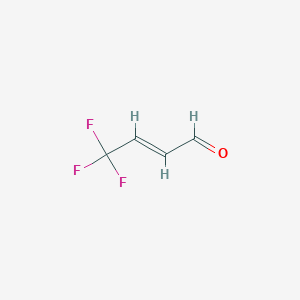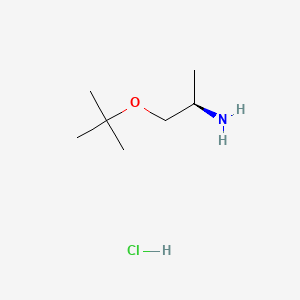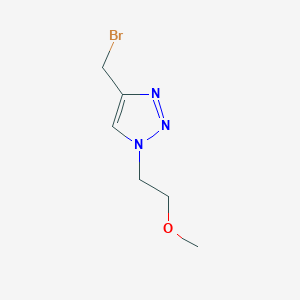
4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromomethyl group and a methoxyethyl group attached to the triazole ring
准备方法
The synthesis of 4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
化学反应分析
4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Common reagents and conditions used in these reactions include:
- N-bromosuccinimide (NBS) for bromination
- Potassium carbonate for alkylation
- Potassium permanganate for oxidation
- Hydrogen gas and a palladium catalyst for reduction
Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-(chloromethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(bromomethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazole: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
4-(bromomethyl)-1-(2-methoxyethyl)-1H-1,2,3-oxazole: Similar structure but with an oxazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
1249164-76-8 |
|---|---|
分子式 |
C6H10BrN3O |
分子量 |
220.07 g/mol |
IUPAC 名称 |
4-(bromomethyl)-1-(2-methoxyethyl)triazole |
InChI |
InChI=1S/C6H10BrN3O/c1-11-3-2-10-5-6(4-7)8-9-10/h5H,2-4H2,1H3 |
InChI 键 |
IJJYNYMNPYWOQX-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C=C(N=N1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


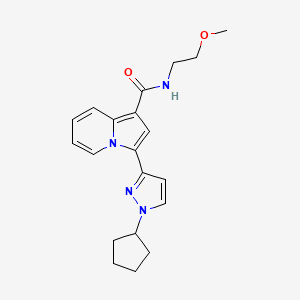
![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
